molecular formula C23H20BrFN2O7 B14786983 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil

Cat. No.: B14786983
M. Wt: 535.3 g/mol
InChI Key: OQRWEFLEIINREE-UHFFFAOYSA-N
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Description

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is a synthetic nucleoside analog This compound is characterized by the presence of bromine, benzoyl groups, and a fluorine atom, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine typically involves multiple steps. The starting material is often a protected sugar derivative, which undergoes a series of reactions including halogenation, benzoylation, and fluorination. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of nucleoside analogs with different substituents.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of deprotected nucleosides.

Scientific Research Applications

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of the fluorine atom enhances its binding affinity to certain enzymes, making it a potent inhibitor of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.

    2’-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer research.

    3’,5’-Bis-O-benzoyl-2’-deoxyuridine: A benzoylated nucleoside analog with similar chemical properties.

Uniqueness

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is unique due to the combination of bromine, benzoyl, and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C23H20BrFN2O7

Molecular Weight

535.3 g/mol

IUPAC Name

[3-benzoyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-10,15-18,20H,11-12H2,(H,26,28,31)

InChI Key

OQRWEFLEIINREE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F)Br

Origin of Product

United States

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